molecular formula C9H13NO3 B2503791 Tert-butyl N-(4-oxobut-2-ynyl)carbamate CAS No. 1260677-71-1

Tert-butyl N-(4-oxobut-2-ynyl)carbamate

Cat. No.: B2503791
CAS No.: 1260677-71-1
M. Wt: 183.207
InChI Key: SDJHHTQZOPPKMJ-UHFFFAOYSA-N
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Description

Tert-butyl N-(4-oxobut-2-ynyl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 4-oxobut-2-ynyl moiety. The Boc group is widely used in organic synthesis to protect amines, while the 4-oxobut-2-ynyl chain introduces both alkyne and ketone functionalities, enabling diverse reactivity in cross-coupling reactions, cycloadditions, and as a precursor for bioactive molecules. This compound is pivotal in medicinal chemistry for constructing heterocycles and peptidomimetics .

Properties

IUPAC Name

tert-butyl N-(4-oxobut-2-ynyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-9(2,3)13-8(12)10-6-4-5-7-11/h7H,6H2,1-3H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJHHTQZOPPKMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC#CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of tert-Butyl Carbamate with Propargyl Derivatives

A plausible route involves the alkylation of tert-butyl carbamate with a propargyl electrophile. For instance, tert-butyl carbamate derivatives are frequently synthesized via nucleophilic substitution reactions. In the patent CN102020589B, alkylation reactions using ethyl acetate and potassium hydroxide under controlled conditions yield carbamate products. Adapting this approach, propargyl bromide could serve as the alkylating agent.

Reaction conditions would require anhydrous solvents (e.g., THF or DMF) and a base such as potassium carbonate to deprotonate the carbamate nitrogen. The tert-butyl group’s steric bulk may necessitate elevated temperatures or prolonged reaction times to achieve sufficient nucleophilic attack. Following alkylation, oxidation of the terminal alkyne to the ketone could be accomplished via hydroboration-oxidation or mercury(II)-mediated hydration, though selectivity must be carefully controlled to avoid over-oxidation.

Metallation-Electrophilic Quenching Strategies

Metallation at the α-position of carbamates, followed by electrophilic trapping, is a well-established method for introducing functional groups. As demonstrated in the synthesis of tert-butyl (6-chloro-4-iodopyridin-3-yl)carbamate, lithiation with n-BuLi at -78°C in THF enables regioselective deprotonation. Subsequent reaction with an electrophilic alkyne source, such as propargyl bromide, could install the 4-oxobut-2-ynyl chain.

Example Protocol

  • Lithiation : Treat tert-butyl carbamate with n-BuLi in THF at -78°C to generate a reactive enolate.
  • Electrophilic Quenching : Introduce propargyl bromide to form the propargyl-substituted intermediate.
  • Oxidation : Employ a mild oxidizing agent (e.g., pyridinium chlorochromate) to convert the propargyl alcohol to the ketone.

This method mirrors the iodination step in, where electrophilic iodine is introduced post-lithiation. Substituting iodine with propargyl bromide would require optimizing stoichiometry and reaction kinetics to mitigate side reactions.

Elimination Reactions for Alkyne Formation

The synthesis of 2-alkenyl-2-imidazolines via selenoxide elimination, as described in, suggests a pathway for alkyne generation. Starting from a dihalide or β-hydroxypropargyl precursor, elimination could yield the desired triple bond. For example:

  • Halogenation : React tert-butyl N-(4-hydroxybut-2-ynyl)carbamate with PBr₃ to form the dibromide.
  • Dehydrohalogenation : Treat with a strong base (e.g., KOtBu) to induce elimination, forming the alkyne.

This approach avoids direct handling of unstable alkynyl intermediates and leverages well-characterized elimination chemistry.

Conjugate Addition-Elimination Sequences

The reaction of 2-imidazolines with α,β-unsaturated aldehydes, leading to tetrahydroimidazo[1,2-a]pyridines, inspires a conjugate addition strategy. Applying this to tert-butyl carbamate:

  • Michael Addition : React tert-butyl carbamate with an α,β-ynone under basic conditions to form a β-keto-carbamate.
  • Keto-Enol Tautomerism : Facilitate enolization to stabilize the intermediate.
  • Dehydration : Use acidic conditions (e.g., H₂SO₄) to eliminate water, yielding the alkyne.

Protection-Deprotection Strategies

Given the sensitivity of alkynes to strong acids/bases, temporary protection of the triple bond may be necessary. For example:

  • Silyl Protection : Introduce a trimethylsilyl group to the alkyne using TMSCl and a base.
  • Oxidation : Convert the protected intermediate to the ketone.
  • Deprotection : Remove the silyl group with fluoride ions (e.g., TBAF).

Comparative Analysis of Synthetic Routes

Method Key Steps Advantages Challenges Reference
Alkylation Nucleophilic substitution Straightforward, scalable Low yields due to steric hindrance
Metallation Lithiation-electrophilic quenching High regioselectivity Cryogenic conditions required
Elimination Dehydrohalogenation Avoids unstable intermediates Competing elimination pathways
Conjugate Addition Michael addition-dehydration Utilizes stable starting materials Requires precise pH control

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(4-oxobut-2-ynyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

Chemical Characteristics

Molecular Formula: C₉H₁₇NO₃
Molecular Weight: 187.24 g/mol

The compound features a tert-butyl group, a carbamate functional group, and an alkyne moiety, which contribute to its reactivity and versatility in synthetic pathways.

Organic Synthesis

Tert-butyl N-(4-oxobut-2-ynyl)carbamate serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, making it suitable for the production of diverse compounds in organic chemistry.

Key Reactions:

  • Formation of Hydantoin Inhibitors: The compound has been utilized in the preparation of selective hydantoin inhibitors targeting aggrecanase-1 and aggrecanase-2, which are relevant in osteoarthritis treatment.
  • Click Chemistry Applications: The alkyne component facilitates click chemistry reactions, enabling conjugation with biomolecules for biological studies.

Medicinal Chemistry

The biological activity of this compound is under investigation, particularly its interactions with proteins and enzymes. The carbamate moiety allows for covalent bonding with nucleophilic sites, potentially modifying enzyme activities.

Case Study:
A study assessed the compound's efficacy in inhibiting amyloid beta aggregation, a key factor in Alzheimer's disease. The results indicated moderate protective effects against oxidative stress in astrocytes when exposed to amyloid beta peptides .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl N-(2-oxiranylmethyl)carbamateContains an oxiranylmethyl groupLacks alkyne functionality
Tert-butyl N-(4-hydroxybutan-2-ynyl)carbamateHydroxy group additionExhibits different reactivity due to hydroxy substitution
Tert-butyl N-(4-methylbutan-2-ynyl)carbamateMethyl substitutionVaries in biological activity compared to the target compound

Industrial Applications

In industrial settings, this compound is used to enhance the efficiency of synthetic processes. Techniques such as continuous flow reactors are employed to optimize yield and purity during production.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-oxobut-2-ynyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Functional Group Modifications

The following table highlights key structural analogs and their functional differences:

Compound Name Substituent/Modification Molecular Formula Key Features
Tert-butyl N-(4-oxobut-2-ynyl)carbamate 4-oxobut-2-ynyl chain C₉H₁₃NO₃ Alkyne + ketone; versatile in click chemistry and ketone-based reactions
Tert-butyl N-(4-cyanooxan-4-yl)carbamate 4-cyano-tetrahydrofuran ring C₁₁H₁₈N₂O₃ Cyano group enhances polarity; oxane ring stabilizes conformation
Tert-butyl N-(4-cyclopropyl-3-methyl-4-oxobutan-2-yl)carbamate Cyclopropyl + methyl groups C₁₃H₂₃NO₃ Cyclopropyl enhances metabolic stability; methyl modifies steric bulk
Tert-butyl N-[4-(2-nitrophenyl)-4-oxobutyl]carbamate 2-nitrophenyl substituent C₁₅H₂₀N₂O₅ Nitro group introduces electron-withdrawing effects; aryl moiety for π-stacking
Tert-butyl N-(4-aminobutan-2-yl)-N-methylcarbamate N-methyl + amino group C₁₀H₂₂N₂O₂ Amino group enables nucleophilic reactions; N-methyl reduces polarity

Physical and Chemical Properties

Property Parent Compound 4-cyanooxan-4-yl Cyclopropyl-methyl Nitrophenyl
Molecular Weight (g/mol) 183.21 238.28 257.33 332.34
Polarity Moderate High (cyano) Low (cyclopropyl) High (nitro)
Stability Air-sensitive Hydrolytically stable Thermally stable Light-sensitive

Pharmaceutical Intermediates

  • Anti-inflammatory Agents: Analogs like tert-butyl N-(4-aminobutan-2-yl)carbamate () are precursors to benzoxazole derivatives inhibiting LPS-induced inflammation .
  • Kinase Inhibitors : The nitrophenyl analog () serves as a building block for kinase inhibitors due to its electron-deficient aromatic system.

Material Science

  • Polymer Cross-Linking : The alkyne in the parent compound enables covalent cross-linking in polymer networks, unlike saturated analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl N-(4-oxobut-2-ynyl)carbamate, and how can reaction efficiency be monitored?

  • Methodology : Synthesis typically involves coupling tert-butyl carbamate with a functionalized alkyne precursor (e.g., 4-oxobut-2-ynyl bromide) under basic conditions. Sodium hydride or potassium carbonate is often used as a base, with heating (60–80°C) to drive the reaction .
  • Monitoring : Thin-layer chromatography (TLC) with UV visualization or GC-MS can track reaction progress. The disappearance of the starting material’s spot and the emergence of a new product spot (Rf ~0.5 in ethyl acetate/hexane) indicate completion.
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures yields high-purity product .

Q. How does the 4-oxobut-2-ynyl group influence the compound’s reactivity in nucleophilic addition or oxidation reactions?

  • Reactivity : The α,β-acetylenic ketone moiety enables conjugate additions (e.g., Grignard reagents) at the triple bond, while the ketone can undergo nucleophilic attack or reduction (e.g., NaBH4 to form secondary alcohols) .
  • Oxidation : The alkyne may undergo oxidative cleavage with ozone or KMnO4 to generate diketones, but competing ketone oxidation must be controlled via pH and temperature .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Handling : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Conduct reactions in a fume hood to prevent inhalation of vapors .
  • Storage : Store in airtight containers at 2–8°C, protected from light and moisture to prevent hydrolysis of the carbamate group .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity with biological targets (e.g., enzymes)?

  • Approach : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., kinases, proteases). Parameterize the ligand’s electrostatic potential via DFT calculations (B3LYP/6-31G*) to refine docking scores .
  • Validation : Compare computational predictions with experimental SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data to validate binding constants (Kd) .

Q. What strategies resolve contradictory spectral data (e.g., NMR vs. IR) for structural confirmation?

  • Analysis :

  • NMR : Confirm the tert-butyl group (δ ~1.4 ppm, singlet) and carbamate carbonyl (δ ~155 ppm in <sup>13</sup>C NMR). The alkyne proton (δ ~2.5 ppm) and ketone (δ ~210 ppm in <sup>13</sup>C) should align with predicted shifts .
  • IR : Verify the carbamate C=O stretch (~1700 cm<sup>−1</sup>) and ketone C=O (~1680 cm<sup>−1</sup>). Discrepancies may indicate tautomerism or solvent effects .
    • Resolution : Use 2D NMR (HSQC, HMBC) to assign connectivity and rule out impurities. Cross-check with high-resolution mass spectrometry (HRMS) .

Q. How can hydrolytic instability of the carbamate group under acidic/basic conditions be mitigated during reaction design?

  • Stabilization : Avoid strong acids/bases in reaction media. Use buffered conditions (pH 6–8) and aprotic solvents (e.g., THF, DCM). For deprotection, employ mild acids like TFA in DCM at 0°C .
  • Monitoring : Conduct stability studies via HPLC at varying pH levels to identify degradation products (e.g., tert-butyl alcohol and free amine) .

Q. What methodologies identify and quantify byproducts in large-scale syntheses?

  • Detection : LC-MS with a C18 column and ESI ionization detects low-abundance byproducts (e.g., over-oxidized ketones or dimerized alkynes) .
  • Quantification : Use internal standards (e.g., deuterated analogs) for calibration. Calculate yields and purity via peak integration in HPLC .

Data Contradiction and Optimization

Q. How to address discrepancies between theoretical and experimental solubility profiles?

  • Approach :

  • Theoretical : Predict solubility via COSMO-RS or Hansen solubility parameters.
  • Experimental : Test solubility in DMSO, acetonitrile, and aqueous buffers. For poor solubility, use co-solvents (e.g., 10% DMSO in PBS) .
    • Optimization : Modify the tert-butyl group to smaller substituents (e.g., methyl) to enhance aqueous solubility while retaining stability .

Q. What experimental controls are essential when studying the compound’s enzyme inhibition kinetics?

  • Controls : Include a substrate-only control, a positive inhibitor control (e.g., known carbamate inhibitors), and a vehicle control (DMSO).
  • Kinetics : Perform Michaelis-Menten assays with varying inhibitor concentrations. Fit data to a Cheng-Prusoff equation to calculate IC50 and Ki .

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